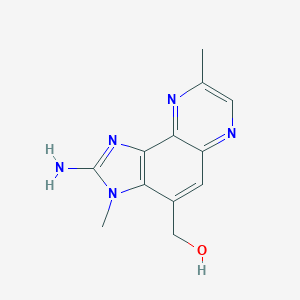

2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline

Descripción

2-Amino-4-hydroxymethyl-3,8-dimethylimidazo[4,5-f]quinoxaline (referred to hereafter by its full systematic name) is a heterocyclic aromatic amine (HAA) first isolated from beef extract and identified as a mutagenic compound . Structurally, it features a hydroxymethyl (-CH2OH) substituent at the 4-position and methyl (-CH3) groups at the 3- and 8-positions of the imidazo[4,5-f]quinoxaline backbone. This compound belongs to the broader class of HAAs, which are formed during high-temperature cooking of protein-rich foods and are associated with carcinogenic risks in animal models .

Propiedades

IUPAC Name |

(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c1-6-4-14-8-3-7(5-18)11-10(9(8)15-6)16-12(13)17(11)2/h3-4,18H,5H2,1-2H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDRKRYEJXQHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C3=C(C2=N1)N=C(N3C)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165500 | |

| Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153954-29-1 | |

| Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153954291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Quinoxaline Backbone Formation

Imidazo Ring Construction

Functional Group Introduction

-

Methylation : Dimethyl sulfate ((CH)SO) selectively methylates the 3- and 8-positions.

-

Hydroxymethylation : Formaldehyde (HCHO) under basic conditions introduces the -CHOH group at the 4-position.

Analytical Characterization

Post-synthesis validation employs advanced spectroscopic techniques:

| Technique | Key Data Points | Reference |

|---|---|---|

| UV-Vis | λmax = 265 nm (characteristic of conjugated HAAs) | |

| Mass Spectrometry | m/z = 243.26 (M) | |

| δ 4.62 ppm (-CHOH), δ 2.68 ppm (-CH) |

Industrial and Laboratory-Scale Production Considerations

While laboratory synthesis prioritizes purity, industrial methods focus on scalability:

Análisis De Reacciones Químicas

Metabolic Activation via Oxidation

MeIQx undergoes enzymatic oxidation mediated by cytochrome P450 1A2 (CYP1A2), producing reactive intermediates critical for DNA adduct formation .

Key Pathways:

-

N-Oxidation :

CYP1A2 oxidizes the exocyclic amine group to form the genotoxic metabolite 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline (HONH-MeIQx) .

-

C8-Methyl Oxidation :

Human CYP1A2 oxidizes the C8-methyl group to yield 8-hydroxymethyl-IQx (8-CHOH-IQx) , IQx-8-carbaldehyde (IQx-8-CHO) , and IQx-8-carboxylic acid (IQx-8-COOH) . Rat CYP1A2 lacks the ability to produce IQx-8-COOH, highlighting species-specific detoxification differences .

DNA Adduct Formation

Metabolites like HONH-MeIQx react with DNA to form covalent adducts. A 32P-postlabeling method identified the primary adduct as N-(deoxyguanosin-8-yl)-MeIQx (5'-pdG-C8-MeIQx) , detectable at levels as low as 1 adduct per 10 nucleotides .

| Adduct Type | Detection Method | Sensitivity | Source |

|---|---|---|---|

| N-(dG-8-yl)-MeIQx | 32P-postlabeling + HPLC | 1 adduct/10 nucleotides |

Synthetic Routes

MeIQx can be synthesized through multiple pathways:

Thermal Condensation:

Heating creatinine , glucose , and glycine in diethylene glycol at 128°C for 2 hours yields mutagenic compounds, which are purified via XAD-2 chromatography and HPLC.

Improved Methods:

Use of 4-fluoro-o-phenylenediamine and copper-promoted quinoxaline formation enhances yield and purity.

Degradation and Stability

-

Hypochlorite Degradation :

MeIQx is rapidly degraded by dilute hypochlorite (e.g., NaOCl), likely via oxidative cleavage of the imidazole ring. -

Nitrite Resistance :

Weakly acidic nitrite solutions do not deaminate MeIQx, indicating stability under conditions mimicking gastric environments.

Species-Specific Metabolism

Human and rat CYP1A2 exhibit divergent regioselectivity:

| Metabolite | Human CYP1A2 | Rat CYP1A2 |

|---|---|---|

| HONH-MeIQx | ✔️ | ✔️ |

| 8-CHOH-IQx | ✔️ | ✔️ |

| IQx-8-COOH | ✔️ | ❌ |

| 5-HO-MeIQx (ring hydroxylation) | ❌ | ✔️ |

Data from human and rat liver microsomes .

Reactivity in Model Systems

-

Phase II Metabolism :

N-hydroxylated MeIQx undergoes O-acetylation or O-sulfonation by NAT2 or SULT enzymes, forming esters that decompose to electrophilic nitrenium ions .

-

Glucuronidation :

Detoxification via N2-glucuronidation reduces mutagenic potential.

Comparative Reactivity with Analogues

MeIQx exhibits distinct reactivity compared to related heterocyclic amines:

| Compound | Primary Reaction | Key Metabolite |

|---|---|---|

| MeIQx | C8-methyl oxidation | IQx-8-COOH |

| PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) | N-oxidation | N-Glucuronide |

| 4,8-DiMeIQx | Dual methyl oxidation | 4,8-DiCOOH-IQx |

Aplicaciones Científicas De Investigación

Chemical Properties and Formation

- Molecular Formula : C₁₂H₁₃N₅O

- Molecular Weight : 243.26 g/mol

- CAS Number : 153954-29-1

MeIQx is synthesized through the pyrolysis of amino acids during the cooking process of meats and fish. The formation of this compound is influenced by various factors including cooking temperature, time, and the type of meat being cooked. It belongs to a class of compounds known as aminoimidazoazaarenes (AIAs), which are recognized for their mutagenic potential.

Carcinogenicity Studies

MeIQx has been extensively studied for its carcinogenic effects. Research indicates that it can lead to DNA adduct formation, which is a critical step in the initiation of cancer. The following table summarizes key findings from various studies:

| Study Reference | Findings |

|---|---|

| Frandsen et al., 1994 | Identified the formation of DNA adducts from MeIQx in vitro and in vivo, highlighting its mutagenic metabolites. |

| Felton et al., 1986 | Demonstrated that MeIQx is formed during the cooking of meats and contributes to colorectal cancer risk. |

| Turesky et al., 1999 | Investigated the metabolic activation pathways of MeIQx and its role in DNA damage. |

Biomarkers for Exposure

Given the potential health risks associated with MeIQx, there is an ongoing effort to develop biomarkers for monitoring exposure. Research has focused on identifying specific DNA adducts formed by MeIQx as reliable indicators of dietary exposure to this carcinogen.

Case Studies

Several case studies have highlighted the implications of MeIQx exposure in human populations:

- Colorectal Cancer Risk : A cohort study indicated a correlation between high consumption of grilled meats and increased levels of MeIQx-derived DNA adducts in colorectal tissue samples.

- Dietary Assessment : A dietary analysis among populations consuming high amounts of processed meats showed elevated urinary levels of MeIQx metabolites, suggesting a direct link between diet and exposure.

Mecanismo De Acción

The mechanism of action of 2-amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline involves its metabolic activation to reactive intermediates that can bind to DNA, forming adducts. These DNA adducts can cause mutations during cell replication, leading to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2, and further activated by N-acetyltransferase 2 .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Related HAAs

Key Structural Features of Analogous HAAs

HAAs share a common imidazo[4,5-f]quinoxaline or imidazo[4,5-b]pyridine core but differ in substituent positions and functional groups, which critically influence their mutagenic potency and metabolic pathways. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected HAAs

Mutagenic potency in *Salmonella typhimurium TA98 strain with metabolic activation (S9 mix).

Metabolic Pathways and Reactivity

- 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo[4,5-f]quinoxaline: Limited data exist on its metabolism. Similar HAAs undergo hepatic cytochrome P4501A2 (CYP1A2)-mediated N-oxidation, followed by O-acetylation via NAT2, forming DNA-reactive N-acetoxy intermediates .

- MeIQx: Metabolized to 8-hydroxymethyl derivatives (e.g., 2-amino-8-hydroxymethyl-3-methylimidazo[4,5-f]quinoxaline), which retain mutagenic activity . Nitrosation products like N-NO-MeIQx are implicated in colon carcinogenesis via DNA adduct formation .

- PhIP: Primarily metabolized to N-hydroxy-PhIP, forming DNA adducts at guanine residues. Its phenyl group increases hydrophobicity, influencing tissue-specific carcinogenicity (e.g., mammary and prostate tumors) .

Mutagenic and Carcinogenic Potency

- The hydroxymethyl substituent in 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo[4,5-f]quinoxaline may reduce mutagenic potency compared to MeIQx or IQ, as hydroxylation often facilitates detoxification. However, direct comparative assays are lacking .

- DiMeIQx and MeIQx exhibit higher mutagenicity than PhIP but lower than IQ, suggesting that methyl group multiplicity and position modulate DNA-binding efficiency .

- IQ is the most potent mutagen in this class, attributed to its unsubstituted quinoline ring, which facilitates intercalation into DNA .

Formation in Cooked Foods

- 2-Amino-4-hydroxymethyl-3,8-dimethylimidazo[4,5-f]quinoxaline: Detected in beef extract, but its formation mechanism remains unclear. Likely originates from Maillard reactions involving creatinine, glucose, and amino acids at >150°C .

- MeIQx and DiMeIQx: Formed via pyrolytic reactions of creatinine and free amino acids (e.g., glycine) in red meat. Levels correlate with cooking temperature and time .

- PhIP : Generated from phenylalanine and creatinine, prevalent in well-done poultry .

Implications for Human Health and Mitigation Strategies

- Dietary Exposure : Humans are exposed to HAAs at ng/day levels through cooked meats. Even low doses may contribute to DNA adduct formation, posing cancer risks under chronic exposure .

- Inhibitors: Antioxidants like bamboo leaf extract and carnosic acid reduce HAA formation by scavenging reactive intermediates (e.g., pyridines and aldehydes). For example, carnosic acid inhibits MeIQx formation by 56% in fried chicken .

Actividad Biológica

2-Amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline (often referred to as 4-HO-MeIQx) is a heterocyclic amine (HCA) that is primarily formed during the cooking of meats and fish at high temperatures. This compound has garnered attention due to its potential mutagenic and carcinogenic properties, particularly concerning colorectal cancer. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.

- Molecular Formula : C12H13N5O

- Molecular Weight : 243.26 g/mol

- CAS Number : 77500-04-0

Formation and Sources

4-HO-MeIQx is produced through the Maillard reaction during the cooking of protein-rich foods. It is commonly found in grilled or fried meats and fish. The presence of this compound in food raises concerns regarding its implications for human health, particularly in relation to cancer risk.

Mutagenicity and Carcinogenicity

Research indicates that 4-HO-MeIQx exhibits significant mutagenic activity. It has been shown to induce DNA adduct formation, which is a critical step in the carcinogenic process. The formation of these adducts can lead to mutations during DNA replication.

- DNA Adduct Formation : Studies have demonstrated that 4-HO-MeIQx can form N^2-(deoxyguanosin-8-yl)-4-HO-MeIQx adducts in vitro and in vivo, suggesting a direct mechanism by which it may contribute to carcinogenesis .

- Colorectal Cancer Association : Epidemiological studies have linked the intake of HCAs, including 4-HO-MeIQx, with an increased risk of colorectal adenomas and cancers. A meta-analysis indicated that individuals with high consumption of well-done meats had a significantly elevated risk of developing colorectal cancer .

Case Study 1: Colorectal Adenoma Recurrence

A study involving patients with a history of colorectal adenomas found that those who consumed higher amounts of grilled or fried meats exhibited a higher recurrence rate of adenomas. The study attributed this to the presence of HCAs like 4-HO-MeIQx in their diet .

Case Study 2: Mutagenicity Testing

In vitro tests using bacterial strains (Ames test) demonstrated that 4-HO-MeIQx is mutagenic, supporting its classification as a potential carcinogen. The compound induced mutations in Salmonella typhimurium strains that are sensitive to mutagens .

The mutagenic effects of 4-HO-MeIQx are primarily attributed to:

- Reactive Oxygen Species (ROS) : The compound can generate ROS, leading to oxidative DNA damage.

- Enzymatic Activation : Cytochrome P450 enzymes metabolize 4-HO-MeIQx into more reactive forms that can interact with DNA .

Risk Assessment

Risk assessments indicate that the consumption of well-cooked meats can significantly increase exposure levels to HCAs like 4-HO-MeIQx. Regulatory bodies recommend limiting intake and employing cooking methods that reduce HCA formation .

Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C12H13N5O |

| Molecular Weight | 243.26 g/mol |

| CAS Number | 77500-04-0 |

| Primary Source | Cooked meats and fish |

| Associated Cancer Risk | Increased colorectal cancer risk |

| Mutagenicity | Positive (Ames test) |

Q & A

Q. How can researchers optimize the synthesis of 2-amino-4-hydroxymethyl-3,8-dimethylimidazo(4,5-f)quinoxaline to improve yield and purity?

Methodological Answer: Synthesis typically involves intramolecular cyclization or nucleophilic substitution. For example, cyclization of 1-(2-isocyanophenyl)-1H-imidazole under visible light with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst yields imidazoquinoxaline derivatives . Optimization strategies include:

- Reagent stoichiometry : Adjust molar ratios of precursors (e.g., 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles) to reduce side reactions.

- Catalyst screening : Test transition-metal catalysts (e.g., Ir, Pd) for improved regioselectivity .

- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization in ethanol for high-purity isolates .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- NMR spectroscopy : - and -NMR to confirm regiochemistry of methyl and hydroxymethyl groups (e.g., δ 2.3–2.6 ppm for CH, δ 4.1–4.3 ppm for CHOH) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 243.3) .

- HPLC-UV : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Q. How does the polarity of this compound influence its solubility and bioactivity?

Methodological Answer: The compound’s polarity (logP ~1.5) arises from its hydroxymethyl group and aromatic nitrogen atoms. Key considerations:

- Solubility : Prefer polar solvents (e.g., DMSO, methanol) for in vitro assays.

- Bioavailability : Modify formulations (e.g., PEGylation) to enhance aqueous solubility for in vivo studies .

Advanced Research Questions

Q. What experimental designs are effective for studying the mutagenic mechanisms of this compound in mammalian systems?

Methodological Answer:

- DNA adduct analysis : Use -postlabeling or UPLC-MS/MS to detect adducts (e.g., N-(β-1-glucosiduronyl)-2-(hydroxyamino) derivatives) in liver or prostate tissues .

- Ames test variants : Employ TA98 or YG7108 bacterial strains with metabolic activation (S9 liver homogenate) to quantify frameshift mutations .

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., xenobiotic metabolism by CYP1A2) .

Q. How can researchers resolve contradictions in reported carcinogenicity data across species?

Methodological Answer: Contradictions arise from species-specific metabolic activation. Strategies include:

- Cross-species comparative studies : Compare hepatic CYP1A2 activity in rodents vs. humanized models .

- Dose-response modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to human risk .

- Adduct persistence analysis : Measure repair kinetics of DNA adducts in primary human vs. mouse cells .

Q. What computational methods predict the interaction of this compound with cytochrome P450 enzymes?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with CYP1A2 crystal structures (PDB: 2HI4) to map binding poses of the hydroxymethyl group .

- QSAR models : Train models on imidazoquinoxaline derivatives to predict metabolic sites (e.g., N-hydroxylation at C2) .

- MD simulations : Analyze stability of enzyme-ligand complexes under physiological conditions (CHARMM force field) .

Q. How can researchers design in vitro models to study its neurotoxic potential?

Methodological Answer:

- Differentiated SH-SY5Y cells : Expose to sub-cytotoxic doses (1–10 μM) and assess mitochondrial dysfunction (JC-1 assay) and ROS production (DCFH-DA) .

- Microfluidic neuronal cultures : Model blood-brain barrier penetration using co-cultures with endothelial cells .

- Transcriptomic signatures : Identify dysregulated genes (e.g., PARK2, SNCA) linked to Parkinson’s disease .

Q. What strategies mitigate oxidative damage induced by this compound in hepatic cell lines?

Methodological Answer:

- Antioxidant co-treatment : Test N-acetylcysteine (NAC) or resveratrol to scavenge ROS in HepG2 cells .

- Knockdown studies : Use siRNA targeting NRF2 to validate its role in detoxification pathways .

- Metabolomic profiling : LC-MS/MS to quantify glutathione depletion and lipid peroxidation markers (e.g., 4-HNE) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50 values for antitumor activity?

Methodological Answer: Discrepancies may stem from assay conditions. Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.